molecular formula C4H8N2O B3248252 5,6-Dihydro-4h-1,3-oxazin-2-amine CAS No. 1848-68-6

5,6-Dihydro-4h-1,3-oxazin-2-amine

Cat. No.: B3248252
CAS No.: 1848-68-6
M. Wt: 100.12 g/mol
InChI Key: VPVZSRIIAONGMU-UHFFFAOYSA-N
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Description

[1,3]Oxazinan-(2E)-ylideneamine is a heterocyclic compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Oxazinan-(2E)-ylideneamine typically involves the reaction of aminopropanol with carbon dioxide (CO2) in the presence of a catalyst. One efficient method utilizes a three-dimensional copper-organic framework as a catalyst, which facilitates the conversion of CO2 and aminopropanol into the desired compound under mild conditions (80°C, 0.1 MPa) . Another approach involves the use of homopropargylic amines and silver acetate (AgOAc) as a catalyst, yielding the compound in excellent yields .

Industrial Production Methods

Industrial production of [1,3]Oxazinan-(2E)-ylideneamine can be achieved through scalable processes that utilize readily available starting materials and catalysts. The use of metal-organic frameworks and solvent-free conditions are particularly advantageous for large-scale production due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazinan-(2E)-ylideneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinan-2-ones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazinan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .

Major Products

Scientific Research Applications

[1,3]Oxazinan-(2E)-ylideneamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.

    Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of [1,3]Oxazinan-(2E)-ylideneamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,3]Oxazinan-(2E)-ylideneamine include:

Uniqueness

The uniqueness of [1,3]Oxazinan-(2E)-ylideneamine lies in its specific structural configuration and the presence of the ylideneamine group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research further highlight its significance .

Properties

IUPAC Name

5,6-dihydro-4H-1,3-oxazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVZSRIIAONGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-68-6
Record name 5,6-dihydro-4H-1,3-oxazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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